molecular formula C18H14F2N2O3 B6518637 1-(3,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 891869-68-4

1-(3,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6518637
CAS No.: 891869-68-4
M. Wt: 344.3 g/mol
InChI Key: UXXZGBFDYPSQPX-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS: 891869-65-1) is a heterocyclic compound with the molecular formula C₁₉H₁₄F₂N₂O₂ and a molecular weight of 340.32 g/mol . Its structure features a tetrahydropyrazine-dione core substituted with a 3,4-difluorophenyl group at position 1 and a 3-methoxyphenylmethyl group at position 2.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c1-25-14-4-2-3-12(9-14)11-21-7-8-22(18(24)17(21)23)13-5-6-15(19)16(20)10-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXZGBFDYPSQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl and methoxyphenyl precursors. These precursors are then reacted under specific conditions to form the tetrahydropyrazine-2,3-dione core. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction parameters to ensure high yield and purity. Large-scale reactors and advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the difluorophenyl and methoxyphenyl groups, which can affect the reactivity of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where the difluorophenyl or methoxyphenyl groups have been replaced by other functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved can vary widely, depending on the biological system or industrial process .

Comparison with Similar Compounds

1-[(3-Chlorophenyl)methyl]-4-(2-Methoxyphenyl)-1,2,3,4-Tetrahydropyrazine-2,3-Dione (CAS: 898438-12-5)

  • Molecular Formula : C₁₈H₁₅ClN₂O₃
  • Molecular Weight : 342.78 g/mol
  • Key Differences :
    • Replaces fluorine with chlorine at the aryl position, increasing molecular weight and polarizability.
    • Methoxy group at position 2 (vs. 3 in the target compound), which may alter steric interactions and hydrogen-bonding capacity.
  • Synthetic Note: Similar to the target compound, this analog is synthesized via hydrazine-based cyclization but lacks fluorine substitution .

1-(3,5-Dimethylphenyl)-4-{[3-(Trifluoromethyl)Phenyl]Methyl}-1,2,3,4-Tetrahydropyrazine-2,3-Dione

  • Key Differences :
    • 3,5-Dimethylphenyl group introduces steric bulk compared to 3,4-difluorophenyl.
    • Trifluoromethyl substituent enhances lipophilicity and electron-withdrawing effects relative to methoxy.
  • Implications : The trifluoromethyl group may improve blood-brain barrier penetration but reduce solubility compared to methoxy .

Derivatives with Modified Core Structures

1-(Piperidin-4-yl)-1,2,3,4-Tetrahydropyrazine-2,3-Dione

  • Key Differences: Replaces aromatic substituents with a piperidine ring, increasing conformational flexibility and basicity.
  • Applications : Such analogs are explored for central nervous system (CNS) targeting but may suffer from rapid metabolism .

Functional Group Variations in Related Scaffolds

Pyridazinone Derivatives with Fluorophenylpiperazine Substituents

  • Example: 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone.
  • Key Differences: Pyridazinone core (vs. tetrahydropyrazine-dione) alters electronic properties and ring strain. Fluorophenylpiperazine group enhances serotonin receptor affinity, suggesting divergent biological targets.
  • Synthetic Note: Synthesized via nucleophilic substitution of chloropyridazine with fluorophenylpiperazine .

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